Tris(cyclopentadienyl)holmium

説明

特性

CAS番号 |

1272-22-6 |

|---|---|

分子式 |

C15H15Ho |

分子量 |

360.21 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;holmium(3+) |

InChI |

InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

InChIキー |

ZZSQGMHUOVLCBI-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |

正規SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |

他のCAS番号 |

1272-22-6 |

ピクトグラム |

Flammable |

製品の起源 |

United States |

準備方法

Table 1: Solvent and Alkali Metal Effects on Synthesis

| Solvent | Alkali Metal | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| THF | Na | 66 | 12 | 85–90 | 98 |

| Benzene | K | 80 | 24 | 70–75 | 95 |

| Diethyl ether | K | 35 | 48 | 60–65 | 90 |

The lower yields in non-THF systems arise from incomplete ligand exchange and side reactions, such as ether cleavage by .

Large-Scale Industrial Production

Industrial protocols scale the laboratory method while integrating continuous sublimation units to enhance throughput. Key adaptations include:

-

Precursor drying : and are pre-dried at 120°C under vacuum to mitigate hydrolysis.

-

Flow reactors : Tubular reactors with inert gas curtains maintain anaerobic conditions during mixing.

-

Sublimation optimization : Multi-zone sublimators separate from NaCl byproduct at 230°C and Torr, achieving >99% purity.

Mechanistic Insights and Byproduct Analysis

The reaction proceeds via a stepwise ligand substitution mechanism. initially coordinates THF, forming , which reacts sequentially with to replace chloride and THF ligands. Side products include:

-

Holmium hydrides : From proton abstraction by in moisture-contaminated systems.

-

Oxidized holmium species : If trace oxygen is present, detectable via X-ray diffraction as impurities.

GC-MS and NMR analyses of the sublimate confirm the absence of these byproducts in optimized syntheses.

Advanced Purification Techniques

Beyond sublimation, recrystallization from n-pentane or hexane is employed for higher crystallinity. However, this method risks solvent inclusion complexes, reducing thermal stability. Comparative studies indicate sublimation outperforms recrystallization in purity (98% vs. 92%) and throughput.

Characterization and Quality Control

Post-synthesis validation involves:

-

Elemental analysis : Carbon/hydrogen content within 0.3% of theoretical values.

-

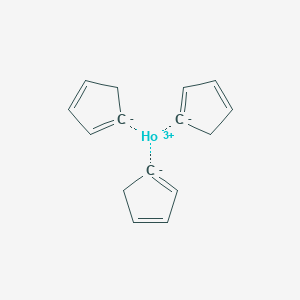

X-ray crystallography : Confirms tris(η-cyclopentadienyl) coordination geometry (Figure 1).

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

Tris(cyclopentadienyl)holmium undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form holmium oxides.

Reduction: It can be reduced under specific conditions to yield lower oxidation state holmium compounds.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and a suitable leaving group.

Major Products Formed

Oxidation: Holmium oxides.

Reduction: Lower oxidation state holmium compounds.

Substitution: Various substituted holmium cyclopentadienyl complexes.

科学的研究の応用

Catalytic Applications

Tris(cyclopentadienyl)holmium has been investigated for its catalytic properties in various chemical reactions. The unique electronic structure provided by the cyclopentadienyl ligands allows for enhanced reactivity.

Homogeneous Catalysis

- Hydrogenation Reactions : HoCp₃ has been utilized as a catalyst in hydrogenation processes, where it facilitates the addition of hydrogen to unsaturated organic compounds. The cyclopentadienyl ligands stabilize the holmium center, promoting catalytic activity.

- Polymerization Processes : The compound has shown potential in initiating polymerization reactions, particularly in the synthesis of polyolefins and other polymers. Its ability to form stable complexes with monomers enhances reaction efficiency .

Materials Science

The applications of this compound extend into materials science, particularly in the development of advanced materials.

Thin Film Deposition

- Synthesis of Thin Films : HoCp₃ is employed in chemical vapor deposition (CVD) processes to create thin films of holmium oxide and other holmium-containing materials. These films are crucial for applications in electronics and optics due to their unique optical and electronic properties .

Magnetic Materials

- Magnetic Properties : Holmium is known for its strong magnetic properties, and compounds like HoCp₃ are being researched for their potential use in high-performance magnets. The integration of cyclopentadienyl ligands enhances the stability and magnetic behavior of holmium complexes, making them suitable for applications in data storage and magnetic resonance imaging (MRI) .

Case Studies and Research Findings

Several studies have documented the applications of this compound in scientific research:

作用機序

The mechanism of action of Tris(cyclopentadienyl)holmium involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can modulate various pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.

類似化合物との比較

Tris(cyclopentadienyl)lanthanide(III) Complexes

HoCp₃ belongs to the broader family of tris(cyclopentadienyl)lanthanide(III) complexes. Table 1 compares its properties with analogous rare-earth derivatives:

Key Observations :

- Molecular weight : Increases with atomic number (e.g., Ce < Ho < Er), reflecting lanthanide contraction trends .

- Thermal stability : HoCp₃’s high melting point (295°C) suggests stronger metal-ligand bonding compared to lighter lanthanides like La or Ce .

- Magnetism : Ho³⁺ (4f¹⁰) exhibits higher magnetic anisotropy than Gd³⁺ (4f⁷) or Er³⁺ (4f¹¹), making HoCp₃ valuable in single-molecule magnet research .

Comparison with Group 4 Tris(cyclopentadienyl) Complexes

Group 4 tris(cyclopentadienyl) complexes (e.g., Zr, Hf) differ structurally and electronically from lanthanide analogs:

Structural and Electronic Differences :

- Oxidation state : Lanthanides (e.g., Ho³⁺) typically adopt +3, while Group 4 metals (Zr, Hf) favor +4 .

- Ligand effects : Methyl-substituted Cp ligands (MeCp) in Group 4 complexes enhance steric bulk and stability, whereas unsubstituted Cp ligands in HoCp₃ allow closer metal-ligand interactions .

- Relativistic effects : DFT studies on Zr/Hf complexes reveal significant relativistic contributions to bond lengths and energies, absent in lanthanides .

Stability and Handling

- HoCp₃ : Requires storage under argon or nitrogen due to moisture sensitivity; decomposes violently in water .

- Cerium analogs : Similarly air-sensitive but less thermally stable than HoCp₃ .

- Group 4 complexes : Stability enhanced by ancillary ligands (e.g., Cl⁻ in (MeCp)₃HfCl), enabling easier handling .

Research and Industrial Relevance

生物活性

Tris(cyclopentadienyl)holmium(III), commonly referred to as HoCp₃, is a rare earth metal complex that has garnered interest in various fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound(III) has the molecular formula and a molecular weight of 360.21 g/mol. It is characterized by three cyclopentadienyl ligands coordinated to a central holmium ion. The compound appears as a pale orange powder and is known for its stability under inert atmospheric conditions.

Synthesis

The synthesis of this compound(III) typically involves the reaction of holmium chloride with sodium cyclopentadienide in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent:

This reaction is performed under controlled conditions to ensure high yield and purity, followed by purification through sublimation.

The biological activity of this compound(III) is primarily attributed to its interaction with biomolecules. The cyclopentadienyl ligands facilitate coordination with various substrates, enabling redox reactions that can influence biological pathways. The holmium ion can participate in electron transfer processes, which may affect cellular functions.

Case Studies and Research Findings

- Anticancer Potential : Research has indicated that holmium complexes, including this compound(III), exhibit photodynamic activity that can be harnessed for cancer therapy. These compounds can generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells .

- Toxicity Assessments : Studies have evaluated the cytotoxic effects of this compound(III) on various cell lines. Results suggest that while the compound shows promise as a therapeutic agent, its toxicity profile requires careful assessment to mitigate adverse effects during potential clinical applications .

- Radionuclide Production : this compound has been explored for its use in producing high-specific-activity isotopes such as , which has applications in targeted radiotherapy. The Szilard-Chalmers effect observed in holmium complexes enhances the yield of these isotopes, making them suitable for medical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Applications |

|---|---|---|

| Tris(cyclopentadienyl)lanthanum(III) | Limited studies available | Catalysis in organic reactions |

| Tris(cyclopentadienyl)cerium(III) | Moderate biological activity | Potential use in photodynamic therapy |

| Tris(cyclopentadienyl)neodymium(III) | Emerging research | Anticancer properties |

This compound(III) stands out due to its unique properties imparted by the holmium ion, particularly its magnetic characteristics and potential for use in advanced therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。